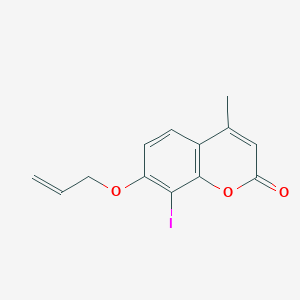
2-(phenylsulfonyl)terephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(phenylsulfonyl)terephthalic acid is a chemical compound that is widely used in scientific research applications. This compound is a derivative of terephthalic acid and contains a phenylsulfonyl group attached to one of the benzene rings. The unique chemical structure of 2-(phenylsulfonyl)terephthalic acid makes it a valuable tool for researchers studying various biological and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(phenylsulfonyl)terephthalic acid is based on its ability to bind to specific sites on proteins and enzymes. This binding can alter the conformation of the protein or enzyme, leading to changes in its activity or function. The fluorescent properties of this compound also allow researchers to monitor these changes in real-time.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(phenylsulfonyl)terephthalic acid depend on the specific protein or enzyme being studied. In general, this compound can modulate the activity of enzymes and proteins involved in a variety of cellular processes, including metabolism, signal transduction, and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(phenylsulfonyl)terephthalic acid in lab experiments is its ability to selectively bind to specific proteins and enzymes. This allows researchers to study the function of these molecules in a controlled environment. However, the use of this compound is limited by its potential toxicity and the need for specialized equipment to detect its fluorescent properties.
Zukünftige Richtungen
There are several future directions for research involving 2-(phenylsulfonyl)terephthalic acid. One area of interest is the development of new fluorescent probes based on this compound that can be used to study other biological processes. Another direction is the use of this compound in drug discovery, as it may be able to identify new targets for therapeutic intervention.
In conclusion, 2-(phenylsulfonyl)terephthalic acid is a valuable tool for scientific research, particularly in the study of protein-protein interactions, enzyme kinetics, and DNA-protein interactions. Its unique chemical structure and fluorescent properties make it a versatile compound that can be used in a variety of applications. Further research in this area may lead to the development of new fluorescent probes and the identification of new drug targets.
Synthesemethoden
The synthesis of 2-(phenylsulfonyl)terephthalic acid involves a multi-step process that begins with the reaction of terephthalic acid with sulfuric acid. This reaction produces a sulfonated derivative of terephthalic acid, which is then further reacted with phenyl magnesium bromide to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(phenylsulfonyl)terephthalic acid is used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and DNA-protein interactions. This compound is particularly useful for studying the binding of small molecules to proteins and enzymes, as it can be used as a fluorescent probe to detect these interactions.
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)terephthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6S/c15-13(16)9-6-7-11(14(17)18)12(8-9)21(19,20)10-4-2-1-3-5-10/h1-8H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLMVJBXGIXGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(2R,3R)-3-[(2-methoxyethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4933967.png)
![2-chloro-4,5-difluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4933971.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine](/img/structure/B4933980.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4933997.png)
![N-[3-(1H-indol-1-yl)propyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4934005.png)
![3-benzyl-5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934006.png)

![2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4934027.png)
![1-[2-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B4934044.png)
![1-methyl-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4934051.png)
![4-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4934062.png)
![N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4934072.png)
![N-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B4934074.png)